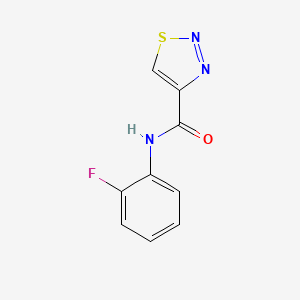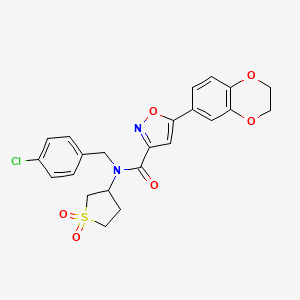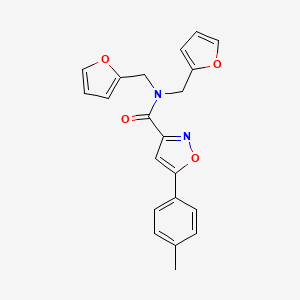![molecular formula C21H22N2O3S B11354484 2-(4-methoxyphenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11354484.png)
2-(4-methoxyphenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-メトキシフェニル)-N-{2-[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドは、フェニルアセトアミド類に属する有機化合物です。
合成方法
合成ルートと反応条件
2-(4-メトキシフェニル)-N-{2-[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドの合成は、一般的に以下の手順を伴います。
チアゾール環の形成: チアゾール環は、2-アミノチオフェノールやα-ハロケトンなどの適切な前駆体を用いた環化反応によって合成できます。
メトキシフェニル基の付加: メトキシフェニル基は、4-メトキシフェニルブロミドを用いた求核置換反応によって導入できます。
アセトアミド結合の形成: 最後のステップは、チアゾール誘導体と4-メトキシフェニル酢酸との縮合反応によるアセトアミド結合の形成です。
工業的製造方法
この化合物の工業的製造方法では、より高い収率と純度を達成するために反応条件の最適化が求められます。これには、触媒の使用、温度と圧力の制御された条件、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応解析
反応の種類
2-(4-メトキシフェニル)-N-{2-[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されて、対応するフェノール誘導体になります。
還元: アセトアミド基は還元されて、対応するアミンになります。
置換: メトキシ基は、求核置換反応によって他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム (NaOMe) やtert-ブトキシドカリウム (KOtBu) などの求核剤を置換反応に使用できます。
主要な生成物
酸化: フェノール誘導体。
還元: 対応するアミン。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
2-(4-メトキシフェニル)-N-{2-[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドは、以下のような科学研究における用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性について調査されています。
医学: さまざまな疾患の薬物候補として、潜在的な治療的用途について研究されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl bromide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a condensation reaction between the thiazole derivative and 4-methoxyphenylacetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-methoxyphenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-methoxyphenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(4-メトキシフェニル)-N-{2-[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、以下のメカニズムを通じて効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。
受容体活性の調節: 受容体と相互作用して、細胞シグナル伝達経路を調節します。
遺伝子発現の変化: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与えます。
類似化合物の比較
類似化合物
独自性
2-(4-メトキシフェニル)-N-{2-[2-(4-メトキシフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドは、メトキシフェニル基とチアゾール環の両方が存在するため、独自の化学的性質と潜在的な用途を持っています。これらの官能基の組み合わせにより、幅広い化学反応と生物学的活性が可能になり、研究や産業用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide
- 6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 2-(4-methoxyphenethyl)-4H-chromen-4-one
Uniqueness
2-(4-methoxyphenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to the presence of both a methoxyphenyl group and a thiazole ring, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
特性
分子式 |
C21H22N2O3S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H22N2O3S/c1-25-18-7-3-15(4-8-18)13-20(24)22-12-11-17-14-27-21(23-17)16-5-9-19(26-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
InChIキー |
HKKSRSSZNSFSEI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11354414.png)


![N-(3-ethoxypropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11354432.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11354438.png)

![2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide](/img/structure/B11354451.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11354454.png)
![2-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11354456.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11354460.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11354462.png)
![N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B11354468.png)


